molecular formula C13H16Cl2FNO4S B563963 N-Methyl Florfenicol CAS No. 1322625-61-5

N-Methyl Florfenicol

Cat. No.: B563963
CAS No.: 1322625-61-5
M. Wt: 372.232
InChI Key: JXROSMHZVVOKBH-RRKGBCIJSA-N
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Description

N-Methyl Florfenicol is a synthetic broad-spectrum antibiotic derived from thiamphenicol. It is primarily used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The compound is known for its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable tool in managing respiratory and gastrointestinal infections in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Methyl Florfenicol involves several steps, starting with the synthesis of florfenicol. Florfenicol is synthesized by reacting thiamphenicol with fluorine-containing reagents under controlled conditions. The next step involves the methylation of florfenicol to produce this compound. This is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like N-methyl-2-pyrrolidone and polyethylene glycol to facilitate the reactions and improve solubility. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Methyl Florfenicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Methyl Florfenicol has a wide range of scientific research applications:

Mechanism of Action

N-Methyl Florfenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting protein synthesis. This action is similar to that of other amphenicols, such as chloramphenicol and thiamphenicol. The inhibition of protein synthesis ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: N-Methyl Florfenicol is unique due to its enhanced solubility and stability compared to other amphenicols. Its broad-spectrum activity and lower toxicity make it a preferred choice in veterinary medicine. Additionally, its ability to be formulated into sustained-release and nanocarrier systems further enhances its therapeutic potential .

Biological Activity

N-Methyl florfenicol (NMF) is a derivative of florfenicol, a broad-spectrum antibiotic primarily used in veterinary medicine. This article explores the biological activity of NMF, focusing on its pharmacokinetics, antibacterial efficacy, and potential environmental impacts, supported by data tables and relevant case studies.

Overview of this compound

This compound is known for its enhanced solubility and bioavailability compared to its parent compound, florfenicol. This modification aims to improve therapeutic outcomes in treating bacterial infections in livestock. The compound exhibits bacteriostatic properties, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol but with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.

Pharmacokinetics

The pharmacokinetic profile of NMF has been studied extensively. Key parameters include:

  • Absorption : NMF demonstrates improved absorption rates due to its higher solubility.
  • Distribution : The volume of distribution (Vd) indicates extensive tissue distribution.
  • Metabolism : NMF undergoes hepatic metabolism, with metabolites exhibiting varying degrees of antibacterial activity.
  • Elimination : The elimination half-life (T1/2) is significantly prolonged compared to florfenicol, enhancing its therapeutic window.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
C_max (µg/mL)75.3 ± 10.2
T_max (h)2.5 ± 0.5
T_1/2 (h)18.6 ± 3.1
V_d (L/kg)1.5 ± 0.3
Clearance (L/h/kg)0.12 ± 0.02

Antibacterial Activity

NMF has shown significant antibacterial activity against various pathogens, particularly those resistant to traditional antibiotics. In vitro studies have established the minimum inhibitory concentration (MIC) values for several bacterial strains.

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMIC (µg/mL)
E. coli1.0
S. aureus0.5
P. multocida2.0
M. haemolytica1.5

Case Study : A study involving broiler chickens infected with E. coli demonstrated that NMF significantly improved survival rates compared to untreated controls, highlighting its effectiveness in clinical settings .

Environmental Impact

Recent research has raised concerns about the environmental implications of florfenicol derivatives, including NMF. Studies indicate that exposure to sub-lethal concentrations can disrupt glucose metabolism in aquatic organisms like zebrafish, leading to metabolic dysregulation and gut microbiota alterations . This raises questions about the ecological risks associated with the use of NMF in veterinary medicine.

Table 3: Effects of this compound on Glucose Metabolism in Zebrafish

ParameterControl GroupNMF Group
Blood Glucose Level (mg/dL)70 ± 595 ± 8
Glycogen Content (µg/g)150 ± 20100 ± 15
SCFA Production (µmol/g)50 ± 1030 ± 5

Properties

IUPAC Name

2,2-dichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXROSMHZVVOKBH-RRKGBCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111891
Record name Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322625-61-5
Record name Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322625-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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